molecular formula C8H18N2O2S B15253067 N-[(3R)-piperidin-3-yl]propane-2-sulfonamide

N-[(3R)-piperidin-3-yl]propane-2-sulfonamide

Cat. No.: B15253067
M. Wt: 206.31 g/mol
InChI Key: HHTICUWSAAZTAS-MRVPVSSYSA-N
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Description

N-[(3R)-piperidin-3-yl]propane-2-sulfonamide: is a chemical compound with the molecular formula C8H18N2O2S and a molecular weight of 206.31 g/mol . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3R)-piperidin-3-yl]propane-2-sulfonamide typically involves the reaction of piperidine derivatives with sulfonamide precursors. One common method includes the reaction of ®-3-piperidinol with propane-2-sulfonyl chloride under basic conditions to yield the desired sulfonamide .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-[(3R)-piperidin-3-yl]propane-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-[(3R)-piperidin-3-yl]propane-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific piperidine and sulfonamide moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H18N2O2S

Molecular Weight

206.31 g/mol

IUPAC Name

N-[(3R)-piperidin-3-yl]propane-2-sulfonamide

InChI

InChI=1S/C8H18N2O2S/c1-7(2)13(11,12)10-8-4-3-5-9-6-8/h7-10H,3-6H2,1-2H3/t8-/m1/s1

InChI Key

HHTICUWSAAZTAS-MRVPVSSYSA-N

Isomeric SMILES

CC(C)S(=O)(=O)N[C@@H]1CCCNC1

Canonical SMILES

CC(C)S(=O)(=O)NC1CCCNC1

Origin of Product

United States

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